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molecular formula C10H10F2O3 B1348132 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid CAS No. 667413-00-5

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Cat. No. B1348132
M. Wt: 216.18 g/mol
InChI Key: LUUNNYIKQOANCC-UHFFFAOYSA-N
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Patent
US08377923B2

Procedure details

An aqueous sodium hydroxide solution (22.4 ml) was added to a solution of ethyl 2-(2,4-difluorophenoxy)-2-methylpropanoate (2.74 g) in methanol (27.4 ml) under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, 1M hydrochloric acid was added thereto followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain 2-(2,4-difluorophenoxy)-2-methylpropanoic acid (2.38 g) as a colorless oily product.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:5]=1[O:6][C:7]([CH3:14])([CH3:13])[C:8]([O:10]CC)=[O:9]>CO>[F:3][C:4]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:5]=1[O:6][C:7]([CH3:14])([CH3:13])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.74 g
Type
reactant
Smiles
FC1=C(OC(C(=O)OCC)(C)C)C=CC(=C1)F
Name
Quantity
27.4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, 1M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
thereto followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(OC(C(=O)O)(C)C)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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